[7-Chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl](piperidin-1-yl)methanone
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Overview
Description
7-Chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine is a synthetic organic compound. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves multiple steps:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.
Piperidine-1-carbonylation: The piperidine-1-carbonyl group can be introduced through acylation reactions using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the benzoxazepine ring.
Substitution: The chlorine atom at the 7th position can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the 7th position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine may be studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: Other benzoxazepine derivatives may share similar structural features but differ in their substituents, leading to different biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring may have similar pharmacological properties.
Sulfonyl Compounds: Compounds with sulfonyl groups may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 7-chloro-5-methanesulfonyl-2-(piperidine-1-carbonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C16H21ClN2O4S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21ClN2O4S/c1-24(21,22)19-10-7-15(16(20)18-8-3-2-4-9-18)23-14-6-5-12(17)11-13(14)19/h5-6,11,15H,2-4,7-10H2,1H3 |
InChI Key |
IHYQDRDJECNBTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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